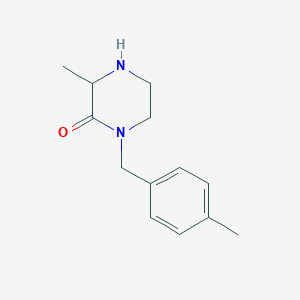

3-Methyl-1-(4-methylbenzyl)piperazin-2-one

Description

Contextualization within Piperazinone Chemistry

Piperazin-2-ones are a class of six-membered heterocyclic compounds containing two nitrogen atoms and a ketone group. They are considered valuable intermediates in organic synthesis and serve as a foundational scaffold for more complex molecules. The synthesis of the piperazin-2-one (B30754) ring can be achieved through various methods, including the intramolecular cyclization of suitable linear precursors or cascade reactions that form multiple chemical bonds in a single step. thieme.de

The structure of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one features two key substitutions:

A methyl group at the C3 position: The presence of a substituent at this position introduces a chiral center, meaning the compound can exist as different stereoisomers ((R) and (S) enantiomers). Chirality is a critical factor in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.

A 4-methylbenzyl group at the N1 position: N-substitution on the piperazinone ring is a common strategy in drug design to modulate a compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. The benzyl (B1604629) group, in particular, is frequently used to explore interactions with hydrophobic pockets in proteins.

Significance of the Piperazinone Scaffold in Chemical Biology and Medicinal Chemistry

The broader piperazine (B1678402) scaffold, from which piperazinones are derived, is recognized as a "privileged scaffold" in medicinal chemistry. This term is used for molecular frameworks that are capable of binding to multiple biological targets, making them a recurring motif in a wide range of therapeutic agents. scispace.com

The key attributes that make the piperazine and piperazinone scaffolds valuable include:

Structural Versatility: The two nitrogen atoms in the ring can be easily modified, allowing chemists to fine-tune the molecule's properties and create large libraries of compounds for screening. scispace.com

Physicochemical Properties: The presence of nitrogen atoms can improve a compound's water solubility and bioavailability, which are crucial pharmacokinetic properties for drug candidates. medchemexpress.com

Biological Activity: Piperazine and its derivatives have been shown to exhibit a vast array of biological activities, including antimicrobial, anticancer, and central nervous system effects. medchemexpress.com For instance, certain piperazin-2-one derivatives have been investigated for their anti-adenoviral activity. medchemexpress.com

Current Research Landscape and Future Directions for this compound

Currently, there is a lack of specific published research focusing on this compound. The compound is available from commercial suppliers, indicating its potential use as a building block in the synthesis of more complex molecules for discovery research.

Future research on this specific compound could explore several avenues:

Novel Synthetic Routes: Developing efficient and stereoselective methods to synthesize the (R) and (S) enantiomers of the compound would be a crucial first step.

Biological Screening: The compound could be screened against a variety of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. Given the known activities of other piperazinone derivatives, areas of interest could include oncology, infectious diseases, and neurology.

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, further studies could be conducted by synthesizing analogs with different substituents on the benzyl ring or at other positions of the piperazinone core to optimize potency and selectivity.

Without dedicated studies, the specific properties and potential of this compound remain speculative and an open area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)9-15-8-7-14-11(2)13(15)16/h3-6,11,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEPVMUSZMGPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 4 Methylbenzyl Piperazin 2 One and Derivatives

Strategies for Piperazin-2-one (B30754) Ring Construction

The formation of the piperazin-2-one scaffold is a critical step that can be achieved through various synthetic routes. These methods often focus on creating the six-membered ring containing two nitrogen atoms and a carbonyl group, with specific attention to establishing the desired substitution pattern, such as the methyl group at the C3 position.

A foundational strategy for constructing the piperazin-2-one ring is the intramolecular cyclization of linear precursors derived from 1,2-diamines. nih.gov This approach typically involves reacting a suitably functionalized N-substituted 1,2-diamine with a two-carbon electrophilic synthon that can provide the carbonyl and adjacent methylene (B1212753) group of the lactam ring.

One common pathway begins with an optically pure amino acid, which serves as the source of the C3 stereocenter. For instance, N-protected (S)-alanine can be converted into a key 1,2-diamine intermediate. nih.gov This diamine precursor, possessing orthogonally protected amino groups, can then undergo annulation. The cyclization is often achieved by treating the diamine with a reagent like bromoethyldiphenylsulfonium triflate, which acts as a two-carbon unit, leading to the formation of the piperazin-2-one ring upon deprotection and subsequent ring closure. nih.gov Another variation involves the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can lead to the formation of pyrazine (B50134) rings that can be subsequently reduced and modified to yield piperazinones. jlu.edu.cn

Modern synthetic methods increasingly rely on metal-catalyzed reactions to efficiently form the carbon-nitrogen bonds necessary for constructing the piperazin-2-one ring. These strategies offer high yields and control over the substitution pattern.

A notable example is a copper-catalyzed approach that utilizes donor-acceptor diazo compounds and 1,2-diamine derivatives to synthesize C-substituted piperazinones. bohrium.comresearchgate.net This method facilitates the formation of one of the key C-N bonds in the heterocyclic ring structure. Similarly, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of piperazines and related nitrogen heterocycles. organic-chemistry.org These reactions can couple a propargyl unit with a diamine component, providing a versatile route to highly substituted piperazine (B1678402) scaffolds that can be further functionalized to the desired piperazin-2-one. organic-chemistry.org

Achieving high enantiomeric purity at the C3 position is critical for many applications of chiral piperazin-2-ones. Asymmetric catalysis provides an elegant solution for establishing this stereocenter. Palladium-catalyzed asymmetric hydrogenation is a powerful technique used to convert pyrazin-2-ols into chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn This method transforms a flat, achiral precursor into a chiral product with high fidelity.

Another sophisticated approach is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. dicp.ac.cnrsc.org This process allows for the enantioselective introduction of substituents at the C3 position. While this method is typically used to form C-C bonds, the underlying principles of creating a stereocenter adjacent to the nitrogen atom are relevant. The choice of chiral ligands for the palladium catalyst is crucial for inducing high levels of stereoselectivity.

| Catalytic System | Substrate Type | Key Transformation | Stereoselectivity |

| Palladium / Chiral Ligand | Pyrazin-2-ols | Asymmetric Hydrogenation | High ee and de rsc.orgdicp.ac.cn |

| Iridium / Chiral Ligand | Unsaturated Piperazin-2-ones | Asymmetric Hydrogenation | Good ee dicp.ac.cn |

| Palladium / Chiral Ligand | Piperazin-2-one Enolates | Asymmetric Allylic Alkylation | High ee dicp.ac.cnrsc.org |

This table provides an interactive summary of asymmetric catalytic methods for synthesizing chiral piperazin-2-one cores.

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies have been developed for piperazin-2-one synthesis. These procedures combine multiple reaction steps into a single sequence without isolating intermediates.

One such powerful method is a tandem reductive amination-transamidation-cyclization reaction. organic-chemistry.orgnih.gov This process can involve treating an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions, which is followed by a spontaneous intramolecular acyl transfer and cyclization to form the piperazin-2-one ring. organic-chemistry.org Another advanced one-pot approach involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). researchgate.netnih.govacs.org This sequence starts from simple aldehydes and builds the complex heterocyclic product in a single pot with high enantioselectivity, catalyzed by a quinine-derived urea. researchgate.netnih.govacs.org

| Step | Reaction Type | Reagents | Purpose |

| 1 | Knoevenagel Condensation | Aldehyde, (Phenylsulfonyl)acetonitrile | Formation of an electron-poor alkene nih.gov |

| 2 | Asymmetric Epoxidation | Cumyl Hydroperoxide, Chiral Catalyst | Creation of a chiral epoxide intermediate nih.govacs.org |

| 3 | Domino Ring-Opening Cyclization (DROC) | 1,2-Ethylenediamine | Ring opening of the epoxide and subsequent cyclization to form the piperazin-2-one nih.govacs.org |

This table outlines the sequence of a one-pot synthesis for chiral 3-substituted piperazin-2-ones.

Introduction of N-Substituents: The 4-Methylbenzyl Moiety

Once the 3-methylpiperazin-2-one (B1588561) core is synthesized, the final step is the introduction of the 4-methylbenzyl group at the N1 position. This is typically accomplished through standard N-alkylation techniques.

Nucleophilic Substitution: The most direct method for N-alkylation is the reaction of the 3-methylpiperazin-2-one with a 4-methylbenzyl halide (e.g., chloride or bromide) via an SN2 reaction. rsc.orgchemicalforums.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. chemicalforums.comresearchgate.net The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) being common choices. researchgate.net

Reductive Amination: An alternative and highly effective strategy is reductive amination. organic-chemistry.orgresearchgate.net This two-step, one-pot process involves the reaction of the secondary amine of the 3-methylpiperazin-2-one with 4-methylbenzaldehyde (B123495) to form an intermediate iminium ion. This ion is then reduced in situ to yield the N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.govorganic-chemistry.org Reductive amination is valued for its mild conditions and broad functional group tolerance. researchgate.netrsc.org

| Method | Electrophile | Key Reagents | Advantages |

| Nucleophilic Substitution | 4-Methylbenzyl Halide | K₂CO₃ or Et₃N | Direct, uses readily available starting materials chemicalforums.com |

| Reductive Amination | 4-Methylbenzaldehyde | NaBH(OAc)₃ or NaBH₃CN | Mild conditions, high functional group tolerance organic-chemistry.orgresearchgate.net |

This table compares the two primary methods for introducing the 4-methylbenzyl group onto the piperazin-2-one core.

Mannich Base Condensation Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the aminoalkylation of an acidic proton located on a carbonyl compound. oarjbp.com This three-component condensation typically uses a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. oarjbp.comnih.gov In the context of piperazine and its derivatives, the Mannich reaction is a versatile tool for introducing aminomethyl groups onto various substrates. nih.govnih.govjgtps.com

While direct synthesis of the piperazin-2-one ring via a classical Mannich reaction is not the most common route, related cascade reactions that incorporate a Mannich-type cyclization are of significant interest. One such powerful sequence is the aza-Cope rearrangement–Mannich cyclization. wikipedia.orgresearchgate.net This tandem reaction involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an unsaturated iminium ion, which generates an enol and a new iminium ion intermediate. researchgate.netacs.org These intermediates are perfectly positioned to undergo a subsequent intramolecular Mannich cyclization, which is typically irreversible and thermodynamically driven, leading to the formation of complex cyclic amines like substituted pyrrolidines. wikipedia.orgresearchgate.net

This strategy has been effectively used to create intricate fused heterocyclic systems. nih.govnih.gov For instance, the aza-Cope–Mannich reaction can be employed to construct indolizidine cycles and other fused ring systems with high diastereoselectivity. wikipedia.org Although primarily demonstrated for pyrrolidine (B122466) synthesis, the principles of this cascade reaction, which links a rearrangement to an intramolecular Mannich cyclization, offer a sophisticated approach for the stereocontrolled synthesis of complex heterocyclic structures that could be adapted for piperazinone-containing systems.

Stereoselective Synthesis Considerations for 3-Methyl Substitution

The presence of a methyl group at the C3 position of the piperazin-2-one ring introduces a stereocenter, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds. The specific three-dimensional arrangement of this chiral center can significantly influence the molecule's interaction with biological targets. Several key strategies are employed to control the stereochemical outcome of the synthesis.

Asymmetric Catalysis: This approach utilizes chiral catalysts to influence the formation of one enantiomer over the other. For piperazin-2-ones, methods such as the iridium- or palladium-catalyzed asymmetric hydrogenation of unsaturated precursors (e.g., dihydropyrazinones) can provide access to chiral saturated rings with high enantioselectivity. nih.gov Another advanced method involves a one-pot sequence of Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization, which can yield 3-aryl/alkyl piperazin-2-ones with excellent enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed. In the synthesis of piperazinones, a chiral auxiliary can be incorporated into the starting materials to guide the diastereoselective formation of the ring or the introduction of substituents. For example, the diastereoselective alkylation of piperazine-2,5-dione derivatives has been used to install substituents with high stereocontrol.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. clockss.org For instance, a chiral piperazinone derivative can be synthesized starting from (S)-phenylalanine. clockss.org A general route involves the reductive amination of an N-Cbz-aminoacetaldehyde with an amino acid ester (e.g., methyl alaninate) to form a diamine precursor. Subsequent deprotection and intramolecular cyclization yield the desired chiral 3-methylpiperazin-2-one. google.com The final configuration (R or S) of the product is determined by the choice of the amino acid enantiomer (D or L) used in the synthesis. google.com

Chiral Resolution: This classical method involves the separation of a racemic mixture into its individual enantiomers. For 3-methylpiperazin-2-one, this can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers.

Derivatization Strategies for Structural Modification

Structural modification of the 3-methylpiperazin-2-one scaffold is crucial for developing analogs with diverse properties. The piperazin-2-one core contains a secondary amine at the N4 position, which serves as a primary site for functionalization. Common derivatization strategies focus on this nitrogen atom.

N-Alkylation: The introduction of alkyl or arylalkyl groups at the N4 position is a common modification. This can be achieved through direct alkylation with alkyl halides, where the nitrogen atom acts as a nucleophile. The synthesis of the title compound, 3-Methyl-1-(4-methylbenzyl)piperazin-2-one, would first involve the synthesis of the 3-methylpiperazin-2-one core, followed by a selective N-alkylation at the N1 position with 4-methylbenzyl chloride. Subsequent modifications could then be directed to the N4 position. Another powerful method is reductive amination, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.

N-Acylation: The piperazinone nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's electronic and physical properties.

N-Arylation: The introduction of aryl groups can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a versatile method for forming carbon-nitrogen bonds.

These derivatization strategies allow for the systematic exploration of the chemical space around the 3-methylpiperazin-2-one core, enabling the fine-tuning of its properties for various applications.

The following table summarizes the key derivatization strategies for the piperazin-2-one scaffold.

| Reaction Type | Reagents | Functional Group Introduced | Description |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-Cl), Base | Alkyl (R) | Direct substitution of a hydrogen on the nitrogen with an alkyl group via nucleophilic attack. |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl (CH₂R/CHR'R) | Forms an iminium intermediate with a carbonyl compound, which is then reduced in situ to an amine. |

| N-Acylation | Acyl Chloride (RCOCl), Anhydride (B1165640) ((RCO)₂O), Base | Acyl (COR) | Introduces an amide functional group by reacting the nitrogen with an acylating agent. |

| N-Arylation | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | Aryl (Ar) | Forms a new C-N bond between the nitrogen and an aromatic ring using transition metal catalysis. |

Computational and Theoretical Investigations of 3 Methyl 1 4 Methylbenzyl Piperazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule. For 3-Methyl-1-(4-methylbenzyl)piperazin-2-one, DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy in the computed properties. itu.edu.trresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and rotatable bonds, conformational analysis is essential. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values require specific computations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (amide) | 1.35 | - | - |

| C=O | 1.23 | - | - |

| N-C (ring) | 1.47 | 118.0 (CNC) | - |

| C-C (ring) | 1.53 | 110.0 (NCC) | 55.0 (CNCC) |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. mdpi.com

The calculated vibrational spectrum can be compared with experimental data to validate the computational model. For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide group, C-N stretching vibrations of the piperazine ring, C-H stretching of the methyl and benzyl (B1604629) groups, and aromatic C-C stretching of the benzyl ring. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies This table is illustrative. Actual assignments and frequencies require specific computations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide) | ~1680 |

| C-N stretch | 1200-1020 |

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govaimspress.comnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperazine nitrogen atoms and the aromatic ring, while the LUMO may be distributed over the carbonyl group of the piperazin-2-one (B30754) ring.

Table 3: Hypothetical Electronic Properties This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atoms, particularly those on the methyl groups and the aromatic ring, would exhibit a positive potential. nih.govnih.gov MEP maps are valuable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the reactivity of the molecule. scispace.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. epstem.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. itu.edu.trresearchgate.netmdpi.com

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the carbonyl group would be expected to have a higher chemical shift (downfield) compared to other protons on the piperazine ring. The chemical shifts of the aromatic protons on the benzyl group would be affected by the electron-donating nature of the methyl group.

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

Molecules with a significant charge transfer character and a large difference in the ground and excited state dipole moments often exhibit high NLO activity. The presence of electron-donating and electron-accepting groups within a π-conjugated system can enhance NLO properties. For this compound, the interaction between the piperazin-2-one moiety and the 4-methylbenzyl group could lead to intramolecular charge transfer, potentially giving rise to NLO activity. Theoretical calculations would provide a quantitative assessment of these properties and help in understanding the structure-property relationships. researchgate.net

Table 4: Hypothetical Non-Linear Optical Properties This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

Due to a lack of specific research on the chemical compound "this compound," a detailed article on its computational and theoretical investigations as per the requested outline cannot be generated at this time. Widespread searches have not yielded specific studies on molecular dynamics, ligand-target interaction modeling, or in silico ADMET predictions for this particular molecule.

Scientific literature often focuses on compounds with known biological activity or therapeutic potential, and it is possible that "this compound" has not yet been the subject of extensive computational analysis. Such studies are typically conducted to understand the behavior of a molecule, predict its properties, and assess its potential as a drug candidate. Without dedicated research, any attempt to provide the requested data tables and detailed findings would be speculative and not based on factual, scientific evidence.

Further research on this specific compound is required before a comprehensive computational and theoretical analysis can be compiled.

Chemical Reactivity and Functionalization of the Piperazin 2 One System

Reactions at Nitrogen Atoms (N1 and N4)

The piperazin-2-one (B30754) core contains two nitrogen atoms, N1 and N4. N1 is an amide nitrogen and is generally unreactive towards further substitution due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. In contrast, the N4 nitrogen is a secondary amine, making it nucleophilic and the primary site for reactions such as acylation, sulfonylation, and alkylation.

The secondary amine at the N4 position of the piperazin-2-one ring readily undergoes acylation and sulfonylation reactions. These reactions are standard methods for introducing acyl and sulfonyl groups, which can significantly alter the molecule's properties.

Acylation is typically achieved by treating the piperazin-2-one with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the secondary amine into a tertiary amide.

Sulfonylation follows a similar principle, employing a sulfonyl chloride as the electrophile. The reaction of a piperazine (B1678402) derivative with a sulfonyl chloride, such as an arylsulfonyl chloride, in a suitable solvent and in the presence of a base, yields the corresponding N-sulfonylated product. For instance, the nucleophilic substitution of 1-benzhydrylpiperazine (B193184) with 4-chlorophenylsulfonyl chloride results in the formation of 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine nih.gov. This highlights the general reactivity of the piperazine nitrogen towards sulfonylation. Piperazine sulfonamides are a class of compounds studied for various therapeutic activities nih.gov.

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Acylpiperazin-2-one | Inert solvent (e.g., DCM, THF), Base (e.g., Et3N, Pyridine) |

| Acylation | Acid Anhydride ((RCO)2O) | N-Acylpiperazin-2-one | Inert solvent, optional base or catalyst |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Sulfonylpiperazin-2-one | Inert solvent (e.g., DCM, Pyridine), Base (e.g., Et3N) |

Introducing alkyl groups at the N4 position is a common strategy for modifying piperazine-based compounds. This can be accomplished through direct alkylation or, more commonly, via reductive amination.

Direct Alkylation involves the reaction of the piperazin-2-one with an alkyl halide (e.g., alkyl iodide or bromide). The N4 nitrogen acts as a nucleophile, displacing the halide to form a new C-N bond. However, direct alkylation can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, especially if the conditions are not carefully controlled. To favor monoalkylation, an excess of the piperazine starting material is often used nih.gov.

Reductive Amination is a highly efficient and widely used one-pot method for N-alkylation that avoids the issue of overalkylation mdpi.com. This process involves two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine nih.gov. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. This method is a cornerstone in the synthesis of N-substituted piperazine derivatives for drug discovery mdpi.com.

| Method | Reagents | Intermediate | Product | Common Reducing Agents |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Iminium Ion | N-Alkylpiperazin-2-one | NaBH(OAc)₃, NaBH₃CN |

| Direct Alkylation | Alkyl Halide (R-X) | - | N-Alkylpiperazin-2-one | Base (e.g., K₂CO₃, Et₃N) often used |

The tertiary amine at the N4 position (after alkylation) or the secondary amine itself can be oxidized to form an N-oxide. N-oxides are often explored as potential prodrugs, as they can be converted back to the parent amine in vivo google.com. The oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide (H₂O₂) google.comorganic-chemistry.org. The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom. For example, piperazine derivatives bearing amino acid substituents have been successfully oxidized with m-CPBA to yield bis(N-oxides) rsc.org. In another instance, the complex piperazine derivative bifeprunox (B1207133) was oxidized using hydrogen peroxide in an acetonitrile (B52724)/water mixture google.com. The choice of oxidant and reaction conditions can influence the outcome and selectivity of the oxidation rsc.orgyoutube.com.

Reactions at the Carbonyl Group

The carbonyl group within the lactam ring of the piperazin-2-one system is an amide carbonyl. Amides are generally less reactive than ketones or aldehydes. However, they can undergo reduction with powerful reducing agents.

The most significant reaction at this position is the reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) to form a fully saturated piperazine ring . This transformation is typically accomplished using strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄) jove.commasterorganicchemistry.com. The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by a mechanism that results in the complete removal of the carbonyl oxygen and formation of the corresponding cyclic amine jove.commasterorganicchemistry.com. This reduction converts the 3-methyl-1-(4-methylbenzyl)piperazin-2-one into 2-methyl-4-(4-methylbenzyl)piperazine. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the reduction of amides.

Stereochemical Control in Derivatization

Given the presence of a chiral center at the C3 position, controlling the stereochemistry during the derivatization of this compound is of paramount importance for applications in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis and stereoselective functionalization of chiral piperazin-2-ones.

Chiral Pool Synthesis: A common approach involves the use of enantiomerically pure starting materials from the chiral pool, such as α-amino acids. rsc.org For example, starting with a specific enantiomer of an amino acid can dictate the stereochemistry at the C3 position of the resulting piperazin-2-one. A patented method describes the synthesis of (R)-3-methylpiperazin-2-one from (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate with high enantiomeric excess (98.3% ee). google.com

Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the molecule to direct a stereoselective reaction. For instance, (R)-(-)-phenylglycinol has been used as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine, a related structure, by guiding the formation of the desired stereocenter. rsc.org

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods offers an efficient route to chiral piperazin-2-ones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which can generate α-tertiary piperazin-2-ones with high enantiomeric excess. nih.govcaltech.edu

The following table provides examples of stereoselective reactions for the synthesis and derivatization of chiral piperazin-2-one systems.

| Reaction Type | Chiral Strategy | Catalyst/Auxiliary | Product Configuration | Diastereomeric/Enantiomeric Excess | Reference(s) |

| Asymmetric Hydrogenation | Catalytic | Pd(TFA)₂ / (R)-SITCP | (R) | Up to 90% ee | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Catalytic | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | (S) | Up to 96% ee | rsc.orgnih.govcaltech.edu |

| Diastereoselective Alkylation | Chiral Auxiliary | (1R)-2-hydroxy-1-phenylethyl group | (3S) | >99% de | researchgate.net |

| Intramolecular Cyclization | Chiral Pool | (R)-amino ester precursor | (R) | 98.3% ee | google.com |

Biological and Biomedical Research Perspectives of Piperazin 2 One Derivatives

Role as a Privileged Structure in Medicinal Chemistry

The piperazine (B1678402) ring and its derivatives, including the piperazin-2-one (B30754) scaffold, are widely regarded as "privileged structures" in the field of medicinal chemistry. thieme-connect.comnih.gov This designation is attributed to their versatile molecular framework, which allows for the synthesis of bioactive molecules capable of interacting with a wide array of biological targets. nih.govnih.gov The six-membered ring containing two nitrogen atoms at opposite positions provides a combination of structural rigidity and a large polar surface area. nih.govnih.gov These features, along with the presence of hydrogen bond donors and acceptors, often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The specific positioning of heteroatoms in the piperazinone core makes it a valuable component in peptidomimetics, substances that mimic the structure and function of peptides. thieme-connect.com This versatility allows for facile modifications to achieve desired pharmacological activities, making the piperazinone skeleton a frequent constituent in the design of novel therapeutic agents. thieme-connect.comnih.gov

In Vitro Biological Activity Studies (General Areas)

The privileged scaffold of piperazin-2-one and its parent piperazine ring has been extensively explored for a multitude of biological activities. Researchers have incorporated this moiety into various molecular designs to target diseases ranging from cancer to viral and bacterial infections.

Piperazine and piperazin-2-one derivatives have demonstrated significant potential as anticancer agents in numerous in vitro studies. nih.govnih.gov The core structure serves as a versatile scaffold for developing compounds that exhibit cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net For instance, certain piperazinylogs of Triapine, a known anticancer agent, have shown potent and selective anti-proliferative effects, inducing cell cycle arrest and apoptosis. nih.gov Similarly, novel hybrid compounds that combine the piperazine ring with other heterocyclic systems like pyridazinone, 1,2,3-triazole, and 1,2,4-triazole (B32235) have been synthesized and evaluated for their cytotoxic effects against lung, colon, breast, liver, and prostate cancer cell lines. researchgate.netebyu.edu.trnih.gov

| Compound Class | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| Piperazin-2-one-based lactams | HUH7 (Hepatocellular carcinoma), AKH12 (Hepatocellular carcinoma) | Significant reduction in cell viability. | nih.gov |

| Piperazinyl thiosemicarbazones (Triapine derivatives) | Various cancer cell types | Potent and selective anti-proliferative activity; induction of cell cycle arrest and apoptosis. | nih.gov |

| Piperazinyl-methyl-3(2H)pyridazinones | Human lung (A549), colon (Caco-2), and liver (HepG2) cancer cell lines | Significant cytotoxic effects, with some compounds showing activity comparable to cisplatin. | ebyu.edu.tr |

| Nitroimidazole-piperazinyl-1,2,3-triazoles | MCF-7 (Breast), HepG2 (Liver), PC3 (Prostate) | Potent anti-proliferative activity, particularly against the MCF-7 cell line. | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast adenocarcinoma) | Cytotoxic activity comparable to or exceeding that of the drug doxorubicin. | nih.gov |

Derivatives of piperazine have been extensively investigated for their ability to modulate central nervous system targets, including neurotransmitter receptors and enzymes. This has led to the development of agents with potential applications in treating neurological and psychiatric disorders. For example, specific piperazinyl derivatives have been synthesized as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which play a key role in regulating the release of neurotransmitters. nih.gov Other research has produced piperazinyl compounds that act as potent and selective agonists for the dopamine (B1211576) D4 receptor. nih.gov Furthermore, piperazine-containing molecules have been designed as effective inhibitors of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. nih.govresearchgate.net

The piperazine scaffold is a key component in the design of various enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anticancer drugs. ed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, making them important therapeutic targets. ed.ac.uk Piperazine derivatives have been successfully developed as potent inhibitors of several kinases, including cyclin-dependent kinase 2 (CDK2), Bruton's tyrosine kinase (BTK), and the BCR-ABL kinase associated with chronic myeloid leukemia. nih.govsemanticscholar.org The nitrogen atoms of the piperazine ring can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes, contributing to high-affinity binding and potent inhibition. researchgate.net

| Inhibitor Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran derivatives | Cyclin-dependent kinase 2 (CDK2) | Cancer | nih.gov |

| Substituted 4H-1,2,6-thiadiazin-4-ones with 3-methylpiperazine | Various kinases | Cancer (bladder, prostate, pancreatic) | researchgate.net |

| 3-Aminoindazole based compounds with piperazine moiety | BCR-ABL Kinase (including T315I mutant) | Cancer (Chronic Myeloid Leukemia) | semanticscholar.org |

| Aminopyrazine derivatives | Mitotic Kinase Nek2 | Cancer | nih.gov |

The piperazin-2-one and piperazine frameworks have been utilized to create novel antiviral agents. Studies have shown that trisubstituted piperazin-2-one derivatives can inhibit the replication of adenovirus. medchemexpress.com In the context of human immunodeficiency virus (HIV), research has focused on developing piperazine-containing compounds that target various stages of the viral life cycle. For instance, piperazinone phenylalanine derivatives have been identified as novel modulators of the HIV-1 capsid, a promising target for antiviral therapy. nih.gov Other synthetic efforts have produced arylpiperazinyl fluoroquinolones and pyrazolo-thiadiazine derivatives that exhibit potent anti-HIV activity in cell-based assays. nih.govkoreascience.kr

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of new therapeutic agents. The piperazine nucleus has been identified as a vital building block in the design of potent anti-mycobacterial compounds. nih.gov A substantial number of molecules incorporating the piperazine scaffold have been reported to exhibit significant activity against MTB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov These derivatives often function by targeting essential mycobacterial enzymes or cellular processes. For example, piperazine-based heterocycles have shown encouraging minimum inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain in vitro. researchgate.net

| Compound Class | Target Organism | Notable Activity | Reference |

| Various piperazine analogues | Mycobacterium tuberculosis (MTB) | Active against drug-sensitive, MDR, and XDR strains. | nih.gov |

| N-benzothiazolyl-piperazinyl-acetamides | M. tuberculosis H37Rv | Moderate to good bioefficacies with encouraging MICs. | researchgate.net |

| Quinolinyloxy-piperazinyl-s-triazines | M. tuberculosis H37Rv | Some compounds showed potency comparable to the drug ethambutol. | researchgate.net |

Antidiabetic Activity of Piperazin-2-one Derivatives

The therapeutic potential of piperazine-containing compounds in the context of diabetes mellitus has been an area of significant investigation. While direct studies on 3-Methyl-1-(4-methylbenzyl)piperazin-2-one are limited in publicly available research, the broader class of piperazin-2-one and related diketopiperazine derivatives has demonstrated notable antidiabetic properties, primarily through the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govpensoft.net

Diketopiperazine alkaloids, which are structurally related to piperazin-2-ones, have been isolated from natural sources like the mangrove endophytic fungus Aspergillus sp. 16-5c. nih.govnih.gov Several of these compounds have exhibited significant inhibitory activity against α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov For instance, certain isolated diketopiperazine alkaloids displayed potent α-glucosidase inhibition with IC50 values as low as 7.6 μM. nih.gov This mechanism of action helps to control postprandial hyperglycemia, a common challenge in managing type 2 diabetes.

Furthermore, the piperazine scaffold is a key component in a number of synthetic DPP-4 inhibitors. pensoft.net DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion and regulating blood glucose levels. emanresearch.org By inhibiting DPP-4, piperazine derivatives can enhance the action of incretins, leading to improved glycemic control. pensoft.netemanresearch.org Research into novel piperazine sulphonamide derivatives has identified compounds with significant DPP-4 inhibitory activity, with some showing a percentage inhibition of up to 28.73% at a concentration of 10 μmol/L. pensoft.netnih.gov

The following table summarizes the α-glucosidase inhibitory activity of some diketopiperazine alkaloids:

| Compound | Source Organism | α-Glucosidase IC50 (μM) |

| Aspergiamide A | Aspergillus sp. 16-5c | 18.2 |

| Known Alkaloid 9 | Aspergillus sp. 16-5c | 7.6 |

| Aspergiamide C | Aspergillus sp. 16-5c | >100 |

| Known Alkaloid 10 | Aspergillus sp. 16-5c | 83.9 |

| Known Alkaloid 11 | Aspergillus sp. 16-5c | 40.7 |

| Known Alkaloid 15 | Aspergillus sp. 16-5c | 56.4 |

| Data sourced from literature. nih.govnih.gov |

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationship (SAR) of piperazin-2-one and its analogs is crucial for optimizing their antidiabetic potential. While a detailed SAR for this compound is not extensively documented, general principles can be inferred from studies on related piperazine and diketopiperazine derivatives.

For piperazine-based DPP-4 inhibitors, the substituents on the piperazine ring and the nature of the groups attached to the nitrogen atoms play a pivotal role in their inhibitory activity. dntb.gov.ua For instance, in a series of piperazine sulphonamide derivatives, the presence of methoxy (B1213986) and fluoro groups on an attached phenyl ring was found to enhance DPP-4 inhibitory activity. pensoft.net This suggests that electronic and steric factors of the substituents are key determinants of biological activity.

In the context of α-glucosidase inhibition by diketopiperazine derivatives, the stereochemistry and the nature of the amino acid residues forming the diketopiperazine core are critical. nih.gov Studies on chiral piperazine-2,5-dione derivatives have shown that specific stereoisomers exhibit significantly higher inhibitory activity. nih.gov The substitution pattern on the side chains of the amino acid precursors also influences the potency and selectivity of these inhibitors. nih.gov For example, certain chiral piperazine-2,5-dione derivatives have demonstrated non-competitive inhibition of α-glucosidase with a Ki value as low as 5 µM, along with high selectivity over β-glucosidase. nih.gov

The SAR for piperazine-dithiocarbamate derivatives as α-glucosidase inhibitors highlights the importance of substituents on the phenyl ring. researchgate.net Halogen substitutions, such as chlorine and fluorine, on the phenyl ring were found to be favorable for potent inhibition. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the Scaffold

The versatility of the piperazin-2-one scaffold makes it an attractive building block for the design and synthesis of hybrid molecules, which combine the piperazin-2-one core with other pharmacologically active moieties to create novel compounds with potentially enhanced antidiabetic activity or a multi-target profile.

One common strategy involves the conjugation of the piperazine moiety with other heterocyclic systems known to possess biological activity. For example, hybrid molecules incorporating piperazine and benzimidazole (B57391) have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activities. researchgate.net These hybrids have shown significant inhibitory potential, with some analogs exhibiting IC50 values in the low micromolar range against α-glucosidase. researchgate.net

Another approach is the development of piperazine-sulphonamide hybrids. pensoft.net The synthesis of these compounds often involves a multi-step process, starting from commercially available materials to construct the desired scaffold with various substituents. pensoft.net These synthetic efforts have led to the identification of potent DPP-4 inhibitors. pensoft.net

The synthesis of such hybrid molecules typically involves standard organic chemistry transformations. For instance, the synthesis of 4-ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) piperazine-1-sulfonamide (B1279506) derivatives, which act as DPP-4 inhibitors, has been achieved through a three-step synthesis. pensoft.net This highlights the feasibility of creating diverse libraries of piperazin-2-one-based hybrid molecules for biological screening.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one from potential impurities and matrix components. The choice of method depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of this compound. The presence of a chromophore in the 4-methylbenzyl group allows for direct UV detection. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

A typical HPLC method would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure adequate resolution from any related substances. jocpr.com The UV detection wavelength would be selected based on the maximal absorbance of the compound, which is anticipated to be around 220-280 nm due to the aromatic ring.

Method validation would be performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. jocpr.comresearchgate.net

Table 1: Illustrative HPLC-UV Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~4.5 min |

For trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. mdpi.com Due to the relatively low volatility of this compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior. nih.gov This technique is particularly useful for detecting minute quantities of the compound in complex biological matrices.

The GC-MS method would involve extraction of the analyte from the sample, followed by a derivatization step. The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. The mass spectrometer serves as a highly specific detector, providing structural information that aids in unequivocal identification. nih.gov

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For this compound, derivatization can be employed to enhance detectability in both HPLC-UV and GC-MS.

For HPLC analysis, if the intrinsic UV absorbance is insufficient for the required sensitivity, a derivatizing agent that introduces a highly chromophoric or fluorophoric tag can be used. jocpr.comresearchgate.net Reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine in the piperazine (B1678402) ring (if accessible) to yield derivatives with strong UV absorbance or fluorescence, significantly lowering the limit of detection. jocpr.comjocpr.com

In the context of GC-MS, derivatization is often essential to increase the volatility and thermal stability of the compound. nih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation reagents, like trifluoroacetic anhydride (B1165640) (TFAA), can be used to react with the secondary amine, producing a less polar and more volatile derivative suitable for GC analysis. nih.gov This approach also often leads to more characteristic mass spectral fragmentation patterns, aiding in structural elucidation. nih.gov

Table 3: Common Derivatization Reagents and Their Applications

| Derivatizing Agent | Technique | Purpose |

|---|---|---|

| Dansyl Chloride | HPLC-UV/Fluorescence | Enhances UV absorbance and introduces fluorescence |

| NBD-Cl | HPLC-UV | Forms a stable, UV-active derivative jocpr.comjocpr.com |

| BSTFA | GC-MS | Increases volatility and thermal stability |

| TFAA | GC-MS | Increases volatility and can provide specific mass fragments nih.gov |

Spectroscopic Quantification Methods

While chromatographic methods are preferred for their separation capabilities, direct spectroscopic methods can be utilized for the quantification of this compound in pure form or in simple mixtures.

UV-Visible spectrophotometry can be a straightforward and rapid method for determining the concentration of the compound in a solution, provided there are no interfering substances that absorb at the same wavelength. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is another powerful tool for quantification. By integrating the signal of a specific proton of the target molecule and comparing it to the integral of a known amount of an internal standard, a highly accurate and precise concentration can be determined without the need for a calibration curve of the analyte itself. This method is considered a primary ratio method of measurement.

Other Potential Research Applications Academic/chemical Focus

Applications in Materials Science (e.g., Corrosion Inhibition)

There is a significant body of research on the use of piperazine (B1678402) and its derivatives as corrosion inhibitors for various metals and alloys, such as mild steel and aluminum. orientjchem.orguregina.caijcrcps.comresearchgate.netresearchgate.net These compounds are effective due to the presence of nitrogen atoms, which can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. researchgate.net Studies have explored how different substituents on the piperazine ring influence the inhibition efficiency. ijcrcps.com For instance, the introduction of aromatic rings and other functional groups can enhance the adsorption process and, consequently, the protective properties of the inhibitor.

However, a direct investigation into the corrosion inhibition properties of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one or even the broader class of piperazin-2-one (B30754) derivatives is not found in the reviewed literature. While it can be hypothesized that the presence of the piperazin-2-one core, along with the methyl and methylbenzyl groups, might confer some corrosion-inhibiting properties, experimental data and detailed research findings to support this are currently unavailable.

Coordination Chemistry of Piperazine Derivatives

The coordination chemistry of piperazine and its derivatives is a well-established field of study. The nitrogen atoms in the piperazine ring act as Lewis bases, readily donating their lone pair of electrons to form coordination complexes with various metal ions. scilit.combiointerfaceresearch.comwikipedia.org The resulting metal complexes have diverse applications in areas such as catalysis, materials science, and medicine. scilit.com

Research has shown that piperazine can act as a versatile ligand, forming both mononuclear and polynuclear complexes. The conformation of the piperazine ring (chair or boat) can be influenced by the coordination to a metal center. nih.gov The substituents on the nitrogen atoms of the piperazine ring play a crucial role in the structure and properties of the resulting metal complexes. acs.orgnih.gov

Despite the extensive research on piperazine-based ligands, specific studies detailing the coordination chemistry of this compound are absent from the available scientific literature. The presence of the carbonyl group in the piperazin-2-one ring, in addition to the two nitrogen atoms, could potentially lead to interesting coordination behavior, possibly acting as a multidentate ligand. However, without experimental studies, the synthesis, structure, and properties of any metal complexes involving this specific compound remain speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1-(4-methylbenzyl)piperazin-2-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted benzyl halides with piperazin-2-one derivatives. Key steps include nucleophilic substitution and ring closure. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for achieving >95% purity . Monitoring reaction progress via TLC or HPLC ensures intermediate quality. Catalyst selection (e.g., Pd/C for hydrogenation) and solvent choice (DMF for polar intermediates) significantly impact yield .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic methods:

- NMR : and NMR identify substituents (e.g., methylbenzyl group at δ 2.3 ppm for CH, aromatic protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 245.1652 (calculated for CHNO).

- X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures to determine bond angles and torsional strain .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) to assess affinity (K values) .

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293, HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can stereochemical effects of the piperazin-2-one ring influence biological activity?

- Methodological Answer : The puckering amplitude (q) and phase angle (φ) of the piperazin-2-one ring, quantified via Cremer-Pople coordinates, modulate receptor binding. Computational modeling (DFT calculations at B3LYP/6-31G* level) predicts conformational stability, while MD simulations assess dynamic interactions with target proteins. Experimental validation via NOESY NMR detects spatial proximity of substituents .

Q. What strategies resolve contradictions in SAR data between this compound and its analogs?

- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from steric effects or solubility differences. For example:

- Steric Hindrance : Compare with 1-(3,5-dimethylbenzyl)piperazin-2-one; molecular docking (AutoDock Vina) reveals reduced binding pocket accessibility due to bulky substituents .

- Solubility : LogP calculations (ChemAxon) and experimental shake-flask methods clarify bioavailability differences. Adding polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce CNS penetration .

Q. How is crystallographic data analyzed to optimize co-crystallization with target proteins?

- Methodological Answer : Co-crystallization trials use vapor diffusion (hanging drop method) with PEG-based buffers. SHELXD solves phase problems via dual-space algorithms, while SHELXL refines anisotropic displacement parameters. High-resolution (<2.0 Å) data from synchrotron sources reveal hydrogen bonding (e.g., piperazin-2-one carbonyl with Lys residue) and hydrophobic interactions .

Q. What computational approaches predict metabolic stability and off-target effects?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the methylbenzyl group).

- Off-Target Profiling : Similarity ensemble approach (SEA) identifies potential interactions with unrelated receptors (e.g., histamine H) .

- Metabolite Identification : LC-MS/MS (Q-TOF) detects phase I/II metabolites in microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.